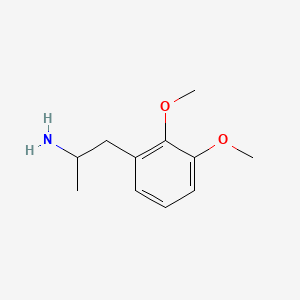
2,3-Dimethoxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxyamphetamine is a lesser-known psychedelic compound belonging to the amphetamine class. It is one of the six isomers of dimethoxyamphetamine, which are structurally similar to methoxyamphetamine and trimethoxyamphetamine. The compound has a chemical formula of C11H17NO2 and a molecular weight of 195.2582 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethoxyamphetamine typically involves the reaction of 2,3-dimethoxybenzaldehyde with nitroethane to form 2,3-dimethoxyphenyl-2-nitropropene. This intermediate is then reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its limited use and legal restrictions. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dimethoxyamphetamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
2,3-Dimethoxyamphetamine has been studied primarily for its psychoactive properties. Its applications in scientific research include:
Chemistry: Used as a reference compound in analytical studies and for the synthesis of related compounds.
Biology: Studied for its effects on neurotransmitter systems and potential use in neuropharmacology.
Medicine: Limited research on its potential therapeutic effects due to its psychoactive nature.
Industry: Not widely used in industrial applications due to legal restrictions and limited demand.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxyamphetamine involves its interaction with monoamine neurotransmitter systems. It primarily acts as a serotonin receptor agonist, similar to other psychedelic amphetamines. The compound binds to serotonin receptors, particularly the 5-HT2A receptor, leading to altered neurotransmitter release and psychoactive effects . Additionally, it may inhibit the reuptake of serotonin, dopamine, and norepinephrine, contributing to its stimulant properties.
Comparaison Avec Des Composés Similaires
- 2,4-Dimethoxyamphetamine
- 2,5-Dimethoxyamphetamine
- 2,6-Dimethoxyamphetamine
- 3,4-Dimethoxyamphetamine
- 3,5-Dimethoxyamphetamine
Comparison: 2,3-Dimethoxyamphetamine is unique among its isomers due to the specific positioning of the methoxy groups on the aromatic ring. This positioning influences its pharmacological properties and receptor binding affinity. While all isomers share similar psychoactive effects, the potency, duration, and specific receptor interactions can vary. For example, 2,5-Dimethoxyamphetamine is known for its stronger hallucinogenic effects compared to this compound .
Propriétés
Numéro CAS |
15402-81-0 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-(2,3-dimethoxyphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17NO2/c1-8(12)7-9-5-4-6-10(13-2)11(9)14-3/h4-6,8H,7,12H2,1-3H3 |
Clé InChI |
DHLWJXGSZDJWKK-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=C(C(=CC=C1)OC)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















